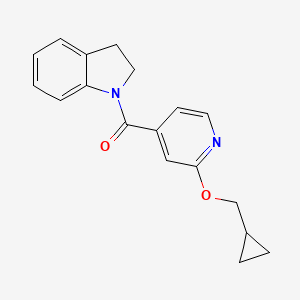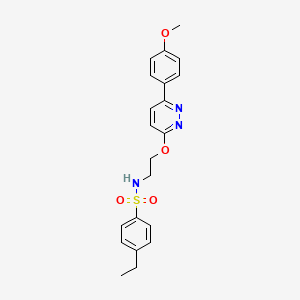
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which combines nicotinamide and chlorobenzoate moieties, making it a subject of interest in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride typically involves the reaction of nicotinamide with 2-chlorobenzoic acid in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield nicotinamide and 2-chlorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nicotinamide moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: Nicotinamide and 2-chlorobenzoic acid.
Oxidation and Reduction: Oxidized or reduced forms of the nicotinamide moiety.
科学研究应用
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence various enzymatic reactions, particularly those involving NAD+ (nicotinamide adenine dinucleotide). The compound may act as an inhibitor or modulator of enzymes that utilize NAD+ as a cofactor, thereby affecting cellular metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
Nicotinamide: A precursor and simpler form of the compound, widely studied for its role in cellular metabolism.
2-Chlorobenzoic Acid: A component of the compound, known for its use in organic synthesis.
Nicotinamide Riboside: Another nicotinamide derivative with potential therapeutic applications.
Uniqueness
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride is unique due to its combined structure, which allows it to exhibit properties of both nicotinamide and chlorobenzoate derivatives. This dual functionality makes it a versatile compound for various research applications, distinguishing it from simpler analogs.
属性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3.ClH/c16-13-6-2-1-5-12(13)15(20)21-9-8-18-14(19)11-4-3-7-17-10-11;/h1-7,10H,8-9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKMQHXIACUPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)






![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2552020.png)
